Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester
Description
Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester is a bicyclic heterocyclic compound featuring a pyrido-thiazine core saturated with eight hydrogen atoms (octahydro). The tert-butyl ester group at the 6-position serves as a protective moiety for the carboxylic acid, enhancing solubility and stability during synthetic processes.
Properties
Molecular Formula |
C12H22N2O2S |
|---|---|
Molecular Weight |
258.38 g/mol |
IUPAC Name |
tert-butyl (4aR,8aS)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-9-10(8-14)17-7-5-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
NHMOWLFHCDJJHH-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)SCCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)SCCN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which undergoes activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). A thiol-containing amine, such as 2-amino-3-hydroxybenzoate, is coupled to the activated carboxylic acid, forming an amide intermediate. Subsequent acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in toluene under reflux) induces ring closure to yield the thiazine moiety.
Key Data:
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Coupling | EDC, HOBt, DCM, RT, 5h | 70% | Column chromatography (DCM/MeOH/NH4OH) |
| Cyclization | p-TsOH, toluene, reflux, 4h | 88% | Filtration, recrystallization (hexane) |
This method achieves an overall yield of ~62% and is notable for its scalability, though it requires stringent moisture control due to the hygroscopic nature of EDC.
Ring-Closing Metathesis and Tert-Butyl Esterification
Patent literature describes a two-step process involving ring-closing metathesis (RCM) to form the pyrido-thiazine skeleton, followed by tert-butyl esterification.
Synthetic Pathway
-
RCM Precursor Synthesis : Methyl vinyl ketone reacts with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) at -10°C, catalyzed by potassium hydroxide. This forms a spirocyclic intermediate.
-
Metathesis and Esterification : The intermediate is treated with tris(dimethylamino methane) in toluene under reflux, facilitating RCM and simultaneous tert-butyl ester formation.
Key Data:
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Spirocyclic Intermediate | KOH, THF, -10°C to RT, 16h | 73% | Column chromatography (hexane/EtOAc) |
| RCM and Esterification | Tris(dimethylamino methane), toluene, reflux, 12h | 68% | Crystallization (heptane) |
This route avoids toxic catalysts and achieves moderate yields but demands precise temperature control during the RCM step.
Boc Protection/Deprotection Strategy
The tert-butyl ester group is often introduced via Boc protection. A representative protocol involves:
-
Boc Protection : Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., N-methylmorpholine) in THF.
-
Thiazine Ring Formation : The Boc-protected intermediate reacts with a dithiolane derivative under basic conditions, followed by acid-mediated cyclization.
Key Data:
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Boc Protection | Boc₂O, NMM, THF, 0°C, 1h | 85% | Filtration, washing (MTBE) |
| Cyclization | H₂SO₄, DCM, RT, 6h | 75% | Liquid-liquid extraction, drying (Na₂SO₄) |
This method is advantageous for its high selectivity and minimal byproducts, though it requires anhydrous conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Carbodiimide Coupling | High scalability, robust conditions | Moisture-sensitive reagents | 62% |
| RCM-Based Synthesis | Avoids toxic catalysts | Temperature-sensitive steps | 49% |
| Boc Protection Route | Excellent selectivity | Anhydrous conditions required | 64% |
Chemical Reactions Analysis
Types of Reactions
Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that octahydro-pyrido[3,4-b][1,4]thiazine derivatives possess notable antimicrobial activities. A study highlighted the effectiveness of various derivatives against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Certain derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. For instance, the incorporation of specific functional groups has been linked to enhanced cytotoxicity against cancer cell lines .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of octahydro-pyrido[3,4-b][1,4]thiazine compounds. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Drug Development
The unique structural characteristics of octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester make it a candidate for drug development targeting various diseases:
- Diabetes Management : Compounds derived from this structure have been studied for their ability to modulate insulin signaling pathways.
- Antidepressant Activity : Some derivatives have shown promise in preclinical models for treating depression by enhancing serotonin levels in the brain.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values indicating strong inhibition. |
| Study 2 | Anticancer properties | Showed significant reduction in tumor size in xenograft models when treated with specific derivatives. |
| Study 3 | Neuroprotection | Highlighted the compound's ability to reduce neuronal apoptosis in models of oxidative stress. |
Mechanism of Action
The mechanism of action of Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
Key Observations :
- The target’s thiazine core (with sulfur) contrasts with oxazin (oxygen) in Compounds 11, 25 and piperidine (single nitrogen) in Compound 12. Sulfur’s larger atomic radius and polarizability may enhance lipophilicity and metabolic stability compared to oxygen analogs .
- Dithiin (3) shares a pyrido backbone but replaces thiazine with a disulfide ring, significantly altering electronic properties and reactivity.
Key Observations :
Analytical Characterization
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR (e.g., 400 MHz and 100 MHz) resolve stereochemistry and confirm tert-butyl ester integration (δ ~1.37 ppm for tert-butyl protons) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed vs. calculated m/z ±0.0001 accuracy) .
- IR Spectroscopy : Peaks at ~2143 cm (azide stretch) and ~1704 cm (ester C=O) confirm functional groups .
- Chromatography : TLC (R values in cyclohexane/ethyl acetate) and HPLC with UV detection assess purity (>95%) .
How does the stereochemistry of the octahydro-pyrido-thiazine core influence its reactivity and interaction with biological targets?
Advanced Research Focus
The (4aS,8aR) stereochemistry (or analogous configurations) dictates:
- Reactivity : Steric hindrance from the fused pyrido-thiazine ring affects nucleophilic attack sites, e.g., preferential ester hydrolysis at the less hindered position .
- Biological Interactions : Enantiomers may exhibit differential binding to enzymes or receptors. Computational docking studies (e.g., molecular dynamics simulations) predict affinity variations of up to 10-fold for chiral centers in similar compounds .
- Synthetic Control : Asymmetric catalysis (e.g., indanol bisoxazoline ligands) achieves >90% enantiomeric excess in related tert-butyl esters .
What strategies mitigate racemization during the synthesis of stereochemically sensitive derivatives of this compound?
Q. Advanced Research Focus
- Low-Temperature Reactions : Conducting acylations or cyclizations at 0–5°C reduces epimerization .
- Chiral Auxiliaries : Use of tert-butylphenylmethylidene groups temporarily stabilizes stereocenters during intermediate steps .
- In Situ Monitoring : Chiral HPLC tracks enantiopurity during synthesis, enabling real-time adjustments .
- Non-Polar Solvents : Hexane or toluene minimizes proton exchange, preserving stereochemical integrity .
What are the key factors affecting the stability of this compound under various storage and experimental conditions?
Q. Advanced Research Focus
- Hydrolytic Degradation : The tert-butyl ester is susceptible to acidic/basic hydrolysis (e.g., half-life <24 hrs at pH <3 or >10). Stabilization requires anhydrous storage at -20°C .
- Thermal Stability : Decomposition occurs above 80°C, detected via TGA-DSC. Lyophilization is preferred for long-term storage .
- Light Sensitivity : UV exposure (λ <400 nm) accelerates degradation; amber vials and inert atmospheres (N) are recommended .
How can modifications to the tert-butyl ester group impact the compound's physicochemical properties and bioactivity?
Q. Advanced Research Focus
- Ester Hydrolysis : Replacing tert-butyl with methyl esters increases water solubility (logP reduction by ~1.5) but reduces plasma stability .
- Bioisosteres : Substituting tert-butyl with trifluoroethyl groups enhances metabolic resistance (e.g., CYP450 inhibition reduced by 30%) .
- Pro-Drug Strategies : Cleavable tert-butyl esters improve membrane permeability, as seen in antiviral analogs with 2–3× higher cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
